molecular formula C10H16N2O B13863798 N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine

N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine

Cat. No.: B13863798
M. Wt: 180.25 g/mol
InChI Key: HLPULSAZZOMPES-UHFFFAOYSA-N
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Description

N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is also known by its IUPAC name, N1-(4-methoxybenzyl)-1,2-ethanediamine . This compound is characterized by the presence of a methoxy group attached to a benzyl moiety, which is further connected to an ethane-1,2-diamine structure.

Preparation Methods

The synthesis of N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine typically involves the reaction of 4-methoxybenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions usually include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce any carbonyl groups present in the compound to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be substituted with other nucleophiles such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.

Scientific Research Applications

N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine can be compared with other similar compounds, such as:

The uniqueness of N’-[(4-methoxyphenyl)methyl]ethane-1,2-diamine lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-13-10-4-2-9(3-5-10)8-12-7-6-11/h2-5,12H,6-8,11H2,1H3

InChI Key

HLPULSAZZOMPES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCN

Origin of Product

United States

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